1-(1H-Benzo[d]imidazol-4-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “1-(1H-Benzo[d]imidazol-4-yl)ethanone” , often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine, showcasing the diversity of synthetic approaches available for such compounds (Zhan et al., 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, forming the benzimidazole core. The structural analysis often involves X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the dihedral angles formed between various planes in the compound. For example, the synthesis and structure of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate demonstrate the intricacies of molecular geometry within the benzimidazole derivatives (Zhu et al., 2012).
Scientific Research Applications
Antioxidant Potential of Chromones
Chromones, including compounds structurally related to 1-(1H-Benzo[d]imidazol-4-yl)ethanone, have been identified for their significant antioxidant potential. These compounds exhibit a wide range of biological activities attributed to their capacity to neutralize active oxygen and interrupt free radical processes, thereby potentially delaying or inhibiting cell impairment that leads to various diseases. Key features contributing to their radical scavenging activity include the double bond and a carbonyl group in the chromone nucleus, alongside specific hydroxyl groups which are essential for their efficacy. Methylation or glycosylation of these hydroxyl groups has been observed to decrease their radical scavenging potential, highlighting the importance of these functional groups in their antioxidant activity (Yadav et al., 2014).
Synthetic Approaches and Pharmacological Importance
1-(1H-Benzo[d]imidazol-4-yl)ethanone and its derivatives serve as core structures in the synthesis of pharmacologically important compounds. Recent reviews have focused on the synthetic procedures for compounds like 6H-Benzo[c]chromen-6-ones, highlighting their importance as secondary metabolites with considerable pharmacological significance. Due to the limited quantities produced by natural sources, synthetic methodologies, including Suzuki coupling reactions and reactions of chromenones with various reagents, have been developed to enhance the availability and efficiency of these compounds for therapeutic use (Mazimba, 2016).
Therapeutic Potential of Benzimidazole Derivatives
Benzimidazole, closely related to 1-(1H-Benzo[d]imidazol-4-yl)ethanone, has shown diverse biological and clinical applications. A wide array of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities, has been attributed to the benzimidazole nucleus and its varied substituents. This highlights the therapeutic potential of benzimidazole derivatives in drug discovery and development, underscoring their role in synthesizing new compounds for various therapeutic applications (Babbar et al., 2020).
Mannich Bases of Benzimidazole Derivatives
Mannich base derivatives of benzimidazole have been explored for their significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. The versatility of the Mannich reaction in organic synthesis enables the creation of N-methyl derivatives and a variety of drug molecules, showcasing the importance of benzimidazole derivatives in medicinal chemistry (Vasuki et al., 2021).
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFHRRBDCBYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598718 | |
Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzo[d]imidazol-4-yl)ethanone | |
CAS RN |
159724-51-3 | |
Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.